

# TBI-166: A Next-Generation Riminophenazine Analogue for Tuberculosis Therapy

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

# **Executive Summary**

**TBI-166** is a novel riminophenazine analogue, developed as a next-generation antituberculosis (TB) agent with the aim of improving upon the therapeutic profile of clofazimine. This technical guide provides a comprehensive overview of the preclinical data on **TBI-166**, including its potent in vitro and in vivo activity against Mycobacterium tuberculosis, its mechanism of action, and its improved safety profile, particularly with regard to skin discoloration. Detailed experimental protocols and quantitative data are presented to support further research and development of this promising TB drug candidate.

## Introduction

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis necessitates the development of novel therapeutics. Riminophenazines, such as clofazimine, are a valuable class of anti-TB drugs, but their use can be limited by adverse effects, most notably skin pigmentation. **TBI-166**, a structural analogue of clofazimine, has been designed to retain the potent antimycobacterial activity of its parent compound while exhibiting a reduced propensity for skin discoloration, offering a significant potential advantage in patient adherence and quality of life.[1][2]

# In Vitro Activity of TBI-166



**TBI-166** demonstrates potent bactericidal activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. Its minimum inhibitory concentrations (MICs) are consistently lower than those of clofazimine.

**Table 1: Minimum Inhibitory Concentrations (MICs) of** 

TBI-166 and Clofazimine against M. tuberculosis

| Strain Type    | Number of Isolates | TBI-166 MIC<br>Range (μg/mL) | Clofazimine MIC Range Reference (µg/mL) |     |
|----------------|--------------------|------------------------------|-----------------------------------------|-----|
| Drug-Sensitive | 16                 | <0.005 - 0.15                | 0.026 - 0.633                           | [3] |
| Drug-Resistant | 28                 | 0.01 - 0.2                   | 0.075 - 0.844                           | [3] |
| H37Rv          | -                  | 0.063                        | >0.25                                   | [3] |

# In Vivo Efficacy of TBI-166

Preclinical studies in murine models of TB have confirmed the potent in vivo efficacy of **TBI-166**. Both acute and chronic infection models demonstrate that **TBI-166** significantly reduces the bacterial burden in the lungs.

Table 2: In Vivo Efficacy of TBI-166 in Murine Models of

**Tuberculosis** 

| Mouse<br>Model | Infection<br>Type | Treatment<br>Dose<br>(mg/kg) | Treatment<br>Duration | Log10 CFU<br>Reduction in<br>Lungs (vs.<br>Untreated) | Reference |
|----------------|-------------------|------------------------------|-----------------------|-------------------------------------------------------|-----------|
| BALB/c         | Acute             | 10, 20, 40, 80               | 20 days               | 2.2 - 4.2                                             | [3]       |
| BALB/c         | Chronic           | 20                           | 8 weeks               | ~2.5                                                  | [4]       |
| C3HeB/FeJ      | Chronic           | 20 (in<br>combination)       | 4 weeks               | Lungs<br>culture-<br>negative                         | [1][5]    |



# **Mechanism of Action**

The mechanism of action of **TBI-166** is believed to be similar to that of clofazimine, involving the mycobacterial respiratory chain. It is thought to be a prodrug that is reduced by the type II NADH dehydrogenase (NDH-2). This reduction leads to the generation of reactive oxygen species (ROS), which are toxic to the bacteria. Additionally, there is evidence to suggest that riminophenazines may interfere with ATP synthesis.[6][7]



Click to download full resolution via product page



Caption: Proposed mechanism of action of TBI-166.

# Structure-Activity Relationship and Reduced Skin Pigmentation

**TBI-166** was developed through a systematic structure-activity relationship (SAR) study of over 500 clofazimine analogues. The goal was to identify compounds with improved physicochemical properties, particularly lower lipophilicity, which is associated with reduced tissue accumulation and skin discoloration. **TBI-166** has a lower logP value (4.52) compared to clofazimine (5.34), which is believed to contribute to its reduced potential for causing skin pigmentation, a significant advantage for patient compliance.[3][8]

# Experimental Protocols Determination of Minimum Inhibitory Concentration (MIC)

A detailed protocol for determining the MIC of **TBI-166** against M. tuberculosis is provided below.





Click to download full resolution via product page

Caption: Workflow for MIC determination of TBI-166.

#### Protocol Details:

 Bacterial Culture:M. tuberculosis strains are grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.



- Inoculum Preparation: The bacterial culture is adjusted to a McFarland standard of 0.5, which corresponds to approximately 1 x 10<sup>7</sup> to 1 x 10<sup>8</sup> CFU/mL. This is then diluted to achieve a final inoculum of approximately 5 x 10<sup>5</sup> CFU/mL in the microplate wells.
- Drug Dilution: **TBI-166** is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in 7H9 broth in a 96-well plate to achieve the desired concentration range.
- Incubation: The inoculated plates are sealed and incubated at 37°C in a humidified incubator.
- Viability Assessment: After the initial incubation period, a resazurin solution is added to each well. Viable, metabolically active bacteria will reduce the blue resazurin to pink resorufin.
- MIC Reading: The MIC is read as the lowest concentration of TBI-166 that shows no color change from blue to pink.

#### **Murine Model of Tuberculosis Infection**

The efficacy of **TBI-166** is evaluated in mouse models that mimic human TB infection.





Click to download full resolution via product page

Caption: Workflow for in vivo efficacy testing of **TBI-166**.

**Protocol Details:** 



- Aerosol Infection: Mice are placed in a whole-body inhalation exposure system and exposed
  to an aerosol of M. tuberculosis generated from a liquid culture. The system is calibrated to
  deliver a low dose of bacteria to the lungs.
- Drug Administration: TBI-166 is typically formulated in a vehicle such as 0.5% carboxymethylcellulose and administered by oral gavage.
- CFU Enumeration: At the end of the treatment period, mice are euthanized, and their lungs are aseptically removed. The lungs are homogenized in phosphate-buffered saline with 0.05% Tween 80. Serial dilutions of the homogenate are plated on Middlebrook 7H11 agar plates supplemented with OADC. The plates are incubated at 37°C, and colonies are counted after 3-4 weeks.[9][10]

# **Macrophage Infection Assay**

To assess the intracellular activity of **TBI-166**, in vitro macrophage infection models are utilized. [11][12]

#### Protocol Details:

- Cell Culture: A macrophage cell line (e.g., J774A.1) or primary bone marrow-derived macrophages are seeded in tissue culture plates.
- Infection: Macrophages are infected with M. tuberculosis at a specific multiplicity of infection (MOI), typically ranging from 1 to 10.
- Drug Treatment: After allowing for phagocytosis, extracellular bacteria are removed by washing, and the cells are treated with various concentrations of **TBI-166**.
- Lysis and CFU Enumeration: At different time points, the infected macrophages are lysed with a gentle detergent (e.g., saponin) to release intracellular bacteria. The lysate is then serially diluted and plated on 7H11 agar to determine the number of viable intracellular bacteria.

## Conclusion



**TBI-166** represents a significant advancement in the development of riminophenazine-based therapies for tuberculosis. Its potent bactericidal activity against drug-sensitive and -resistant M. tuberculosis, coupled with a favorable safety profile characterized by reduced skin pigmentation, makes it a highly promising candidate for inclusion in future TB treatment regimens. The data and protocols presented in this guide are intended to facilitate further research into the clinical potential of **TBI-166**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Superior Efficacy of a TBI-166, Bedaquiline, and Pyrazinamide Combination Regimen in a Murine Model of Tuberculosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. In Vitro and In Vivo Activities of the Riminophenazine TBI-166 against Mycobacterium tuberculosis PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identifying Regimens Containing TBI-166, a New Drug Candidate against Mycobacterium tuberculosis In Vitro and In Vivo PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Mode of Action of Clofazimine and Combination Therapy with Benzothiazinones against Mycobacterium tuberculosis PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reduction of clofazimine by mycobacterial type 2 NADH:quinone oxidoreductase: a
  pathway for the generation of bactericidal levels of reactive oxygen species PubMed
  [pubmed.ncbi.nlm.nih.gov]
- 8. Activity of Riminophenazines against Mycobacterium tuberculosis: A Review of Studies that Might be Contenders for Use as Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays -PMC [pmc.ncbi.nlm.nih.gov]



- 12. Growing and Handling of Mycobacterium tuberculosis for Macrophage Infection Assays PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [TBI-166: A Next-Generation Riminophenazine Analogue for Tuberculosis Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10854959#tbi-166-as-a-riminophenazine-analoguefor-tb]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com